molecular formula C24H21ClN2O2 B11356882 N-(4-chlorobenzyl)-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11356882
M. Wt: 404.9 g/mol
InChI Key: LAHDUIHCKDDKGI-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a pyridine ring, and a chlorophenyl group

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3,5,6-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H21ClN2O2/c1-15-12-20-17(3)23(29-21(20)13-16(15)2)24(28)27(22-6-4-5-11-26-22)14-18-7-9-19(25)10-8-18/h4-13H,14H2,1-3H3

InChI Key

LAHDUIHCKDDKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, such as signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-[(4-Chlorophenyl)methyl]-3,5,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring with a pyridine and chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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